molecular formula C22H21ClN2O4 B2805335 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 663929-17-7

3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2805335
CAS No.: 663929-17-7
M. Wt: 412.87
InChI Key: MRRNBVFDSNQQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H21ClN2O4 and its molecular weight is 412.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Research by Nagaraj et al. (2019) highlights the synthesis of a series of compounds including those with structures similar to the specified compound, which demonstrated potent antibacterial activity against human pathogenic strains. Compounds with specific moieties such as 4-methoxyphenyl and 4-fluorophenyl showed significant inhibitory activity towards various bacterial strains, indicating their potential as antibacterial agents. (A. Nagaraj, S. Srinivas, P. R. Naik, R. Neelofer, 2019)

Antimicrobial Activities

Another study by Bektaş et al. (2007) explored the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, which are structurally related to the compound . These derivatives were synthesized and found to possess good or moderate activities against tested microorganisms, suggesting the potential of the compound for antimicrobial applications. (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007)

Anticancer and Anti-proliferative Activities

Research conducted by Parveen et al. (2017) on pyrimidine-piperazine-chromene and -quinoline conjugates, which share structural similarities with the specified compound, evaluated their cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Compounds in this research showed better anti-proliferative activities than curcumin, a known anticancer drug, highlighting their potential in cancer research. (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, M. Hassan, 2017)

Antimicrobial and Antifungal Functionality

Okasha et al. (2022) synthesized a compound closely related to the specified chemical and tested it for antibacterial and antifungal functionality. The synthesized compound exhibited favorable antimicrobial activities comparable to reference antimicrobial agents, demonstrating its potential use in combating microbial infections. (R. M. Okasha, A. Fouda, Majed A. Bajaber, H. Ghabbour, A. E. E. Amr, A. Naglah, A. Almehizia, A. Elhenawy, A. El-Agrody, 2022)

Properties

IUPAC Name

3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-14-6-7-16(13-18(14)23)24-8-10-25(11-9-24)21(26)17-12-15-4-3-5-19(28-2)20(15)29-22(17)27/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRNBVFDSNQQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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